molecular formula C12H22O2 B130372 (-)-(1R,2R,5S)-Neomenthyl acetate CAS No. 146502-80-9

(-)-(1R,2R,5S)-Neomenthyl acetate

Cat. No.: B130372
CAS No.: 146502-80-9
M. Wt: 198.3 g/mol
InChI Key: XHXUANMFYXWVNG-MVWJERBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Esterification of Neomenthol: The primary method for synthesizing (-)-(1R,2R,5S)-Neomenthyl acetate involves the esterification of neomenthol with acetic acid. This reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid[][2].

    Industrial Production: Industrially, the compound can be produced by reacting neomenthol with acetic anhydride in the presence of a catalyst. This method is preferred for large-scale production due to its efficiency and higher yield[][2].

Mechanism of Action

The mechanism of action of (-)-(1R,2R,5S)-Neomenthyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in biological processes .

Properties

IUPAC Name

[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUANMFYXWVNG-MVWJERBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964769
Record name (-)-Neomenthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146502-80-9
Record name (-)-Neomenthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,5S)-(-)-Neomenthyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.
[Compound]
Name
silicon oil
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solvent
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[Compound]
Name
menthols
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(+)-menthol
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reactant
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(±)-isomenthol
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reactant
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(±)-neomenthol
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(±)-neoisomenthol
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reactant
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54 μL
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reactant
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